molecular formula C15H12N2O3 B2578851 N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide CAS No. 2034341-10-9

N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2578851
CAS No.: 2034341-10-9
M. Wt: 268.272
InChI Key: GALUFJLEYSEVPA-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features both furan and pyridine rings in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyridine moieties in the molecule contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a solvent such as propan-2-ol. The reaction is carried out under reflux conditions to yield the desired amide product . The reaction can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid for halogenation or nitration reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)furan-2-carboxamide: A similar compound with a pyridine ring substituted at the 2-position.

    2-(furan-2-yl)pyridine: A simpler compound with only the furan and pyridine rings without the carboxamide group.

Uniqueness

N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide is unique due to the presence of both furan and pyridine rings, which impart distinct chemical and biological properties. The carboxamide group further enhances its reactivity and potential for functionalization .

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(14-4-2-8-20-14)17-10-11-5-6-16-12(9-11)13-3-1-7-19-13/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALUFJLEYSEVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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